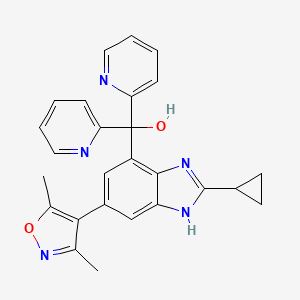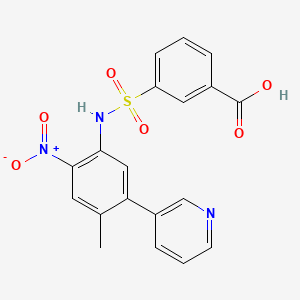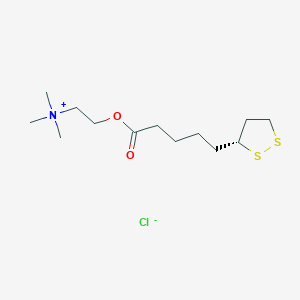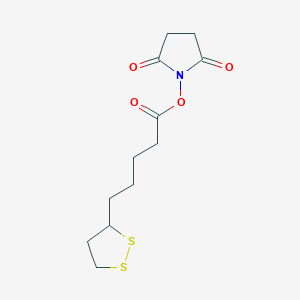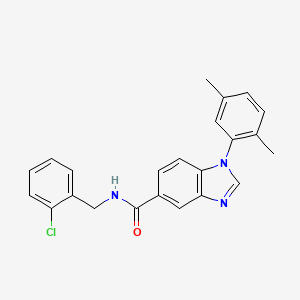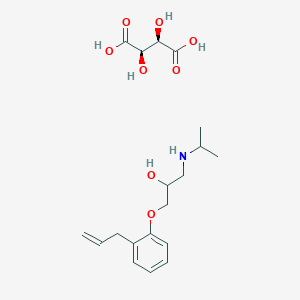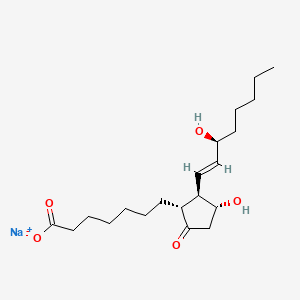![molecular formula C26H22FN3O2S B605406 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid CAS No. 1202073-26-4](/img/structure/B605406.png)
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents and reagents under controlled laboratory conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of S1P1 and S1P5 agonists.
Biology: Investigated for its effects on cellular signaling pathways involving sphingosine-1-phosphate receptors.
Medicine: Explored for its potential therapeutic effects in treating autoimmune diseases like multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptors
Mecanismo De Acción
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid exerts its effects by binding to and activating the sphingosine-1-phosphate receptors S1P1 and S1P5. This activation leads to a cascade of intracellular signaling events that modulate immune responses and cellular functions. The exact molecular targets and pathways involved include the modulation of lymphocyte trafficking and the regulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Siponimod: Another S1P receptor modulator with specificity for S1P1 and S1P5 receptors.
Ozanimod: A selective S1P1 and S1P5 receptor agonist used in the treatment of multiple sclerosis.
Ceranib-2: An inhibitor of ceramidase that affects sphingosine and S1P levels.
Uniqueness of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
This compound is unique in its dual agonist activity for both S1P1 and S1P5 receptors, which allows it to modulate multiple signaling pathways simultaneously. This dual activity makes it a valuable tool for studying the complex interactions between these receptors and their associated signaling pathways .
Propiedades
Número CAS |
1202073-26-4 |
|---|---|
Fórmula molecular |
C26H22FN3O2S |
Peso molecular |
459.5394 |
Nombre IUPAC |
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H22FN3O2S/c27-21-10-16(13-30-14-17(15-30)25(31)32)6-7-20(21)23-29-22-11-19(12-28-24(22)33-23)26(8-9-26)18-4-2-1-3-5-18/h1-7,10-12,17H,8-9,13-15H2,(H,31,32) |
Clave InChI |
DSAOIEDPZKHAOM-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2)C3=CC4=C(N=C3)SC(=N4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMG-369; AMG 369; AMG369; KB-74649; KB74649; KB 74649. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


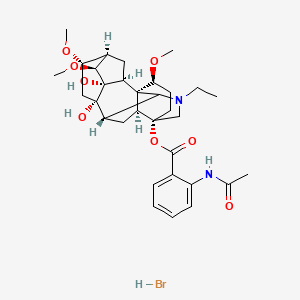

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
